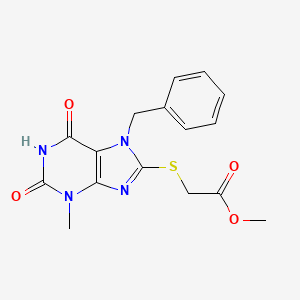

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Description

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate (IUPAC name: methyl [(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate) is a purine-derived compound with a molecular formula of C₁₆H₁₆N₄O₄S and an average molecular mass of 360.388 g/mol . Its structure features a benzyl group at the N7 position, a methyl group at the N3 position, and a thioacetate moiety at the C8 position of the purine scaffold. This compound is cataloged under ChemSpider ID 855746 and MDL number MFCD02984579, with a CAS Registry Number of 378212-98-7 .

The compound’s purine core is functionalized with electron-withdrawing groups (2,6-dioxo) and a sulfur-containing side chain, which may influence its reactivity, solubility, and biological activity. However, the provided evidence lacks explicit data on its synthesis, applications, or pharmacological properties.

Properties

IUPAC Name |

methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)18-15(19)23)20(8-10-6-4-3-5-7-10)16(17-13)25-9-11(21)24-2/h3-7H,8-9H2,1-2H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYSSUFQECILFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 7-benzyl-3-methyl-2,6-dioxopurine with a suitable sulfanylacetate derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison with Related Purine Derivatives

| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | Key Differences |

|---|---|---|---|---|

| Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate | N7: Benzyl, N3: Methyl, C8: Thioacetate | 2,6-Dioxo, sulfanylacetate ester | C₁₆H₁₆N₄O₄S | Sulfur-linked ester moiety at C8 |

| 7-Benzyl-3-methylxanthine | N7: Benzyl, N3: Methyl | 2,6-Dioxo (xanthine core) | C₁₃H₁₂N₄O₂ | Lacks sulfur substituent at C8 |

| 8-Thiotheophylline | C8: Thiol group | 2,6-Dioxo, thiol substituent | C₇H₈N₄O₂S | Simpler scaffold, no benzyl group |

| Methyl 8-(methylthio)adenosine | C8: Methylthio, ribose moiety | Amino group at C6, ribose sugar | C₁₂H₁₇N₅O₄S | Nucleoside analog, sugar attachment |

Key Observations

Sulfur Functionalization : Unlike 7-benzyl-3-methylxanthine, the subject compound incorporates a sulfanylacetate ester at C8, which may enhance its lipophilicity or serve as a prodrug moiety for controlled release .

Benzyl Group: The N7 benzyl substitution is shared with 7-benzyl-3-methylxanthine, a known adenosine receptor modulator. However, the absence of a ribose moiety (cf.

Lack of Direct Data: No experimental comparisons (e.g., solubility, receptor binding, metabolic stability) are available in the provided evidence.

Research Findings and Limitations

By analogy:

- 8-Thiopurines (e.g., 8-thiotheophylline) are recognized for altered pharmacokinetics due to sulfur’s electronegativity, which may affect metabolic pathways.

- Benzyl-Substituted Purines (e.g., 7-benzyl-3-methylxanthine) often exhibit enhanced receptor selectivity but reduced aqueous solubility.

Critical Knowledge Gaps:

- Synthetic routes and yields.

- Biological activity (e.g., enzyme inhibition, cytotoxicity).

- Physicochemical properties (e.g., logP, pKa).

Biological Activity

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound belonging to the purine derivative family. Its biological activity is of significant interest due to its potential therapeutic applications, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a purine core with a sulfanylacetate moiety, which contributes to its reactivity and biological interactions. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Key Structural Features:

- Purine Ring: Essential for interactions with various biological targets.

- Sulfanyl Group: Enhances chemical reactivity and potential enzyme inhibition.

- Acetate Moiety: May influence solubility and bioavailability.

Research suggests that this compound may interact with several biological pathways:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Similar compounds have demonstrated the ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes .

- Antioxidant Activity: The purine structure may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects: Analogous purine derivatives have shown anti-inflammatory properties, indicating that this compound might also reduce inflammation through similar mechanisms.

In Vitro Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Case Studies

- Diabetes Management: A study on purine derivatives showed that certain compounds effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV . This suggests that this compound could have similar effects.

- Cancer Research: Preliminary investigations into the antitumor properties of purine derivatives indicated that they could inhibit cell proliferation in various cancer cell lines. The specific role of this compound remains to be elucidated but shows promise based on structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.